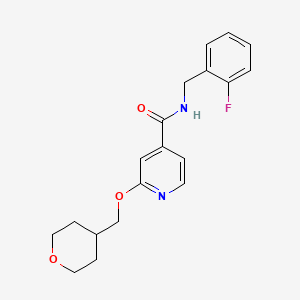

N-(2-fluorobenzyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Description

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3/c20-17-4-2-1-3-16(17)12-22-19(23)15-5-8-21-18(11-15)25-13-14-6-9-24-10-7-14/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYGBZOYMAWFDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=NC=CC(=C2)C(=O)NCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Tetrahydropyran Moiety: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of 4-hydroxybutanal.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 2-fluorobenzyl chloride and a suitable nucleophile.

Coupling with Isonicotinamide: The final step involves coupling the fluorobenzyl-tetrahydropyran intermediate with isonicotinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-fluorobenzyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical products.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

The table below compares key structural elements and inferred properties of the target compound with analogs from the evidence:

Key Observations:

- Core Structure : The target and ’s compound share the isonicotinamide core, whereas AMGbis010 uses an imidazole carboxamide. This difference may influence target selectivity (e.g., kinases vs. opioid receptors).

- Substituent Effects: The THP group in the target compound likely enhances solubility compared to the cyclohexylcarbamoyl-THP in AMGbis010, which may increase steric hindrance .

Pharmacological and Physicochemical Properties

Binding Affinity and Selectivity

- Target vs. AMGbis010 : The substitution of isonicotinamide for imidazole in AMGbis010 suggests divergent receptor interactions. Imidazole derivatives are common in opioid ligands, while isonicotinamide may favor kinase or protease targets .

- Fluorine Positioning : The 2-fluorobenzyl group in the target compound may reduce off-target interactions compared to the 3-fluoro or 4-fluoro analogs seen in pesticide chemicals (), which prioritize steric bulk over electronic tuning .

Solubility and Bioavailability

- The THP ether in the target compound likely improves water solubility compared to the fully aromatic systems in ’s thiazol-phenyl derivative. This aligns with trends in drug design where oxygen-containing heterocycles enhance pharmacokinetics .

Biological Activity

N-(2-fluorobenzyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a fluorobenzyl group with a tetrahydro-2H-pyran moiety and an isonicotinamide backbone. The presence of the fluorine atom is significant, as it can influence the compound's biological properties through electronic effects and steric hindrance.

This compound exhibits its biological activity primarily through interactions with specific molecular targets. These interactions may include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which can lead to altered metabolic pathways. For example, similar compounds have been shown to inhibit tyrosinase activity, crucial in melanin synthesis, suggesting potential applications in dermatology.

- Receptor Modulation : The structural components may allow for binding to various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. This is particularly relevant in the context of increasing antibiotic resistance.

| Activity | Tested Pathogen | Inhibition Zone (mm) | IC50 (µM) |

|---|---|---|---|

| Antibacterial | E. coli | 15 | 25 |

| Antifungal | C. albicans | 12 | 30 |

Case Studies

-

Inhibition of Tyrosinase :

A study demonstrated that related compounds with similar structural motifs showed significant inhibition of tyrosinase, with IC50 values ranging from 0.09 to 0.18 µM. This suggests that this compound could be effective in treating hyperpigmentation disorders without cytotoxic effects on normal cells . -

Antimicrobial Efficacy :

In vitro assays illustrated that the compound possesses notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antibacterial agent in clinical settings .

Research Findings

Recent research has focused on the synthesis and evaluation of this compound's derivatives to enhance its biological efficacy. Investigations into structure-activity relationships (SAR) have revealed that modifications in the tetrahydro-pyran ring can significantly impact the biological activity, allowing for tailored drug design.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-fluorobenzyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution, reduction, and condensation. For example:

- Substitution : Use alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the tetrahydro-2H-pyran-4-ylmethoxy group. Temperature control (80–100°C) is critical for regioselectivity .

- Reduction : Catalytic hydrogenation or iron powder in acidic media (e.g., HCl) can reduce nitro intermediates to amines, with yields influenced by reaction time and stoichiometry .

- Condensation : Employ coupling agents like DCC or HATU with cyanoacetic acid derivatives under inert atmospheres to form the isonicotinamide backbone. Solvent polarity (THF vs. DCM) affects reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures purity (>95%).

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorobenzyl protons at δ 4.5–5.0 ppm, pyran methoxy at δ 3.3–3.7 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 401.16) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>98%) and detect isomers .

Advanced Research Questions

Q. How can researchers investigate structure-activity relationships (SAR) for this compound’s biological targets?

- Methodological Answer :

- Target Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity (Kd) to kinases or GPCRs. For example, fluorobenzyl groups may enhance hydrophobic interactions .

- SAR Modifications : Synthesize analogs (e.g., replacing tetrahydro-2H-pyran with piperidine) and compare IC₅₀ values in enzyme inhibition assays. Statistical models (e.g., QSAR) correlate substituent effects with activity .

Q. What strategies resolve contradictions in biological activity data across assay systems?

- Methodological Answer :

- Assay Standardization : Control variables like cell line viability (e.g., HEK293 vs. HeLa), ATP concentration (kinase assays), and solvent (DMSO ≤0.1%) .

- Orthogonal Validation : Cross-validate results using SPR (binding), Western blot (target modulation), and phenotypic assays (e.g., apoptosis). Discrepancies may arise from off-target effects or metabolic instability .

Q. How can low aqueous solubility of this compound be mitigated for in vivo studies?

- Methodological Answer :

- Formulation : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes to enhance solubility. Nanoemulsions (particle size <200 nm) improve bioavailability .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) hydrolyzed in vivo. Monitor stability via LC-MS .

Theoretical and Experimental Design Considerations

Q. What computational tools predict pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (2.8–3.5), BBB permeability, and CYP450 inhibition. Molecular dynamics (MD) simulations model blood-brain barrier penetration .

- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., EGFR). Validate with free-energy perturbation (FEP) calculations .

Q. How to optimize reactor design for scalable synthesis?

- Methodological Answer :

- Process Intensification : Use continuous-flow reactors for exothermic steps (e.g., nitro reduction). Residence time distribution (RTD) analysis minimizes byproducts .

- Quality by Design (QbD) : DOE (e.g., Taguchi methods) identifies critical parameters (temperature, catalyst loading) for robustness .

Notes

- Data extrapolated from analogous compounds and methodologies in cited evidence.

- Advanced questions emphasize mechanistic and interdisciplinary approaches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.